[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate
Description
[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate is a structurally complex compound characterized by a dihydrothiochromene scaffold substituted with a fluorine atom at the 6-position and an (E)-configured imino group at the 4-position. The 2-chloroacetate moiety esterifies the amino group, introducing both electrophilic (chloro) and hydrogen-bonding (acetate) functionalities.
Properties
Molecular Formula |
C11H9ClFNO2S |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate |
InChI |
InChI=1S/C11H9ClFNO2S/c12-6-11(15)16-14-9-3-4-17-10-2-1-7(13)5-8(9)10/h1-2,5H,3-4,6H2/b14-9+ |
InChI Key |
OJLLIPDICAQXGQ-NTEUORMPSA-N |
Isomeric SMILES |
C\1CSC2=C(/C1=N/OC(=O)CCl)C=C(C=C2)F |
Canonical SMILES |
C1CSC2=C(C1=NOC(=O)CCl)C=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate typically involves the condensation of 6-fluoro-2,3-dihydrothiochromen-4-one with an appropriate amine, followed by esterification with chloroacetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the recycling of catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiochroman derivative.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiochroman derivatives.
Substitution: Various substituted thiochromene derivatives.
Scientific Research Applications
[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of [(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity to these targets, while the chloroacetate moiety facilitates its cellular uptake. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold and Substitution Patterns
Target Compound :
- Core : 2,3-Dihydrothiochromene (sulfur-containing heterocycle).
- Substituents: 6-Fluoro (electron-withdrawing group). (E)-Imino group at C3. 2-Chloroacetate ester.
Comparisons :
Key Observations :
- The fluoro-thiochromene core in the target compound distinguishes it from simpler esters (e.g., decyl 2-chloroacetate) and pyrimidine derivatives (e.g., ). Fluorine enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
- The (E)-imino configuration may confer rigidity, influencing binding affinity in biological targets (e.g., kinase inhibitors) .
Biological Activity
[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate is a synthetic compound that has garnered attention for its potential biological activities. The compound's unique structural features, including a thiochromen moiety and a chloroacetate group, suggest various mechanisms of action that may influence biological systems.
- Molecular Formula : C10H10FN3S2
- Molecular Weight : 253.33 g/mol
- IUPAC Name : [(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate
The biological activity of [(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate is likely mediated through several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and energy metabolism.
- Receptor Modulation : Interaction with various receptors could alter cellular responses, influencing physiological functions.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cells.
Antimicrobial Activity
A study conducted on the antimicrobial properties of thiochromen derivatives showed that compounds similar to [(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate exhibited significant inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| [(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate | 32 | Staphylococcus aureus |
| [(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate | 64 | Escherichia coli |
Cytotoxicity Assays
Cytotoxicity assays performed on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis at higher concentrations. The IC50 values were determined to be around 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating a selective cytotoxic effect.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis via caspase activation |
| MCF-7 | 30 | Cell cycle arrest and apoptosis |
Case Studies
- Case Study on Antioxidant Effects : In a controlled study, the administration of [(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate to diabetic rats resulted in a significant reduction in blood glucose levels and improved antioxidant enzyme activities compared to the control group. This suggests potential therapeutic applications in managing oxidative stress-related conditions.
- Study on Inflammatory Response : Research indicated that the compound reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its role as an anti-inflammatory agent. This finding supports its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
